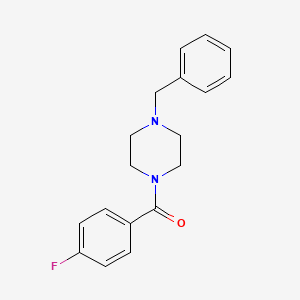

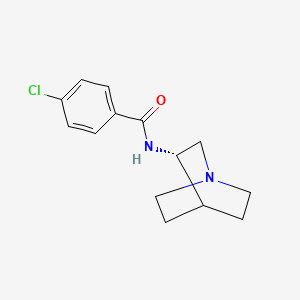

4-Fluorophenyl 4-benzylpiperazinyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves a two-step process. New bisphenol monomers, (4-fluorophenyl)hydroquinone and (3,4-difluoro phenyl)hydroquinone, were synthesized in a two-step synthesis. Poly(aryl ether ketone)s (PAEKs) were derived from these fluorinated bisphenols and nonfluorinated bisphenol—phenylhydroquinone with 4,4′-diflourobenzophenone via a nucleophilic aromatic substitution polycondensation .Aplicaciones Científicas De Investigación

1. Fluorination of Ketones

- Direct α-Fluorination of Ketones : The use of fluorine atom transfer reagents like Accufluor NFTh in methanol enabled direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones. This process transformed various ketones to their corresponding α-fluoro derivatives (Stavber, Jereb, & Zupan, 2002).

2. Synthesis of Benzoxepines

- Base-Promoted Formal [4 + 3] Annulation : A base-promoted formal [4 + 3] annulation between 2-fluorophenylacetylenes and ketones has been disclosed. This methodology provides a straightforward access to a wide range of functionalized benzoxepines (Ouyang et al., 2016).

3. Inhibitors of Hydrolytic Enzymes

- Fluoro Ketone Inhibitors : Fluoro ketones are investigated as inhibitors of hydrolytic enzymes, demonstrating significant inhibitory effects on various enzymes. This research highlights the potential application of fluoro ketones in biochemical and pharmaceutical fields (Gelb, Svaren, & Abeles, 1985).

4. Catalytic Asymmetric Epoxidation

- Chiral Fluoro Ketones : Chiral fluoro ketones have been evaluated as enantioselective catalysts for asymmetric epoxidation with Oxone. These findings are significant for the development of new catalytic methods in organic synthesis (Denmark & Matsuhashi, 2002).

5. Polyaryletherketones Synthesis

- Synthesis and Properties : Polyaryletherketones and copolyaryletherketone-sulphones have been synthesized by polycondensation of bis-4-halogenophenyl ketones. This research contributes to the development of materials with potential applications in high-performance polymers (Attwood et al., 1981).

6. Precursor for Heterocyclic Systems

- Pyridazines Synthesis : Fluorophenyl pyridazinyl ketone has been shown to be a valuable precursor for the synthesis of various benzo-annelated heterocycles, demonstrating its importance in organic synthesis and pharmaceutical research (Heinisch, Haider, & Moshuber, 1994).

7. Carbonic Anhydrase Inhibitory Effects

- Hydrazinylbenzenesulfonamides Synthesis : 4-(2-Substituted hydrazinyl)benzenesulfonamides were synthesized, including 4-fluoroacetophenone, showing potent inhibitory effects against human carbonic anhydrase isoenzymes. This contributes to the development of new therapeutic agents (Gul et al., 2016).

Propiedades

IUPAC Name |

(4-benzylpiperazin-1-yl)-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRADOXEWUQNBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(pyridin-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2713714.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2713715.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2713719.png)

![Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2713721.png)

![5-chloro-2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2713722.png)

![5-chloro-2-(methylsulfanyl)-N-[(2-phenoxypyridin-4-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2713724.png)

![N-(2-phenoxyethyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2713732.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2713737.png)